Quinolin-8-yl 2-methylbenzoate
CAS No.:
Cat. No.: VC10957540
Molecular Formula: C17H13NO2
Molecular Weight: 263.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H13NO2 |
|---|---|
| Molecular Weight | 263.29 g/mol |
| IUPAC Name | quinolin-8-yl 2-methylbenzoate |
| Standard InChI | InChI=1S/C17H13NO2/c1-12-6-2-3-9-14(12)17(19)20-15-10-4-7-13-8-5-11-18-16(13)15/h2-11H,1H3 |
| Standard InChI Key | GEEKIHPDSZXCMY-UHFFFAOYSA-N |
| SMILES | CC1=CC=CC=C1C(=O)OC2=CC=CC3=C2N=CC=C3 |
| Canonical SMILES | CC1=CC=CC=C1C(=O)OC2=CC=CC3=C2N=CC=C3 |
Introduction
Structural and Molecular Characteristics
Quinolin-8-yl 2-methylbenzoate consists of a bicyclic quinoline core fused to a 2-methylbenzoate ester (Figure 1). The quinoline moiety comprises a benzene ring annulated to a pyridine ring, with the ester group (-O-CO-C₆H₄-CH₃) attached at the 8-position. The molecular formula is C₁₈H₁₅NO₂, yielding a molecular weight of 277.3 g/mol. The methyl group at the benzoate’s 2-position introduces steric hindrance, influencing the compound’s reactivity and intermolecular interactions.
Table 1: Molecular Properties of Quinolin-8-yl 2-Methylbenzoate
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₅NO₂ |
| Molecular Weight | 277.3 g/mol |
| Density* | ~1.4–1.5 g/cm³ |
| Boiling Point* | ~600–650°C |
| Solubility | Insoluble in water; soluble in organic solvents (e.g., DCM, THF) |
*Estimated from structurally analogous compounds .
Synthesis and Optimization
The synthesis of quinolin-8-yl 2-methylbenzoate typically involves palladium-catalyzed cross-coupling or direct esterification. A representative method, adapted from related quinoline derivatives, employs 8-hydroxyquinoline and 2-methylbenzoyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Alternatively, palladium acetate-mediated coupling of 8-methylquinoline with iodinated benzoate esters has been reported for analogous compounds, achieving yields of 50–80% .
Key Reaction Conditions:
-
Catalyst: Palladium acetate (0.01 mmol per 0.1 mmol substrate) .
-
Solvent: Hexafluoroisopropanol/acetic acid (3:7 v/v) at 130°C .
-
Workup: Purification via column chromatography (petroleum ether/ethyl acetate = 8:1) .
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance nucleophilic acyl substitution, while protic solvents favor esterification.
Physicochemical Properties and Stability
Quinolin-8-yl 2-methylbenzoate exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic aromatic rings. It is stable under ambient conditions but susceptible to hydrolysis in acidic or alkaline environments. Ester bond cleavage, observed in synthetic cannabinoid analogs , proceeds via enzymatic (carboxylesterases) or nonenzymatic pathways. The compound’s flash point is estimated at ~300–350°C, consistent with related quinoline esters .
| Parameter | Guidance |
|---|---|
| Personal Protection | Gloves, goggles, fume hood use |
| First Aid (Skin Contact) | Wash with soap/water; seek medical advice |
| Storage | Cool, dry, light-protected environment |
Analytical Characterization
Modern techniques confirm the compound’s identity and purity:
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